(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
Description
Properties
IUPAC Name |
[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O/c1-12-6-7-15(22-21-12)23-8-10-24(11-9-23)16(25)13-4-2-3-5-14(13)17(18,19)20/h2-7H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRCWGZMDMLVNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Pyridazine Precursors
The 6-methylpyridazin-3-yl group is introduced via nucleophilic substitution using 3-chloro-6-methylpyridazine and piperazine. Reaction conditions involve refluxing in polar aprotic solvents (e.g., DMF, acetonitrile) with a base such as potassium carbonate. This step yields 4-(6-methylpyridazin-3-yl)piperazine.
Optimization of Substitution Reactions
Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) improve yields to 70–85%. Steric hindrance from the methyl group on pyridazine necessitates careful stoichiometric control, with a 1:1.2 ratio of pyridazine to piperazine.
Palladium-Catalyzed Cross-Coupling Approaches
Buchwald-Hartwig Amination
A palladium-catalyzed C–N coupling between 3-bromo-6-methylpyridazine and piperazine forms the pyridazine-piperazine intermediate. Using Pd(OAc)₂ (5 mol%) with Xantphos as a ligand in toluene at 100°C achieves 80–90% yield. This method avoids harsh conditions and enhances regioselectivity compared to nucleophilic substitution.
Suzuki-Miyaura Coupling for Benzoylation
The trifluoromethylbenzoyl group is introduced via Suzuki coupling between 4-(6-methylpyridazin-3-yl)piperazine and 2-(trifluoromethyl)benzoyl chloride. Pd(OAc)₂ (2 mol%) and tri-tert-butylphosphonium tetrafluoroborate in DMF at 85°C for 20 hours yield the final product at 83%. Key advantages include minimal by-products and avoidance of oxidizing agents.
Multicomponent One-Pot Synthesis
InCl₃-Catalyzed Pyridazine Formation
A four-component reaction of ethyl acetoacetate, hydrazine hydrate, methyl phenylglyoxylate, and malononitrile under ultrasound irradiation (40°C, 20 minutes) generates the pyridazine core. InCl₃ (20 mol%) in 50% ethanol facilitates cyclization, achieving 80–95% yields. This method streamlines synthesis but requires post-functionalization for piperazine and benzoyl incorporation.
Tandem Acylation and Cyclization
Simultaneous acylation of piperazine with 2-(trifluoromethyl)benzoyl chloride and cyclization with pyridazine precursors in a single pot reduces purification steps. Optimal conditions use DCM as a solvent and triethylamine as a base, yielding 65–75%.
Benzoylation of Piperazine Intermediate
Acyl Chloride Coupling
Reaction of 4-(6-methylpyridazin-3-yl)piperazine with 2-(trifluoromethyl)benzoyl chloride in DCM, catalyzed by EDCl/HOBt, forms the methanone linkage. Yields reach 70–80% after 12 hours at room temperature.
Friedel-Crafts Acylation
Alternative benzoylation via Friedel-Crafts acylation employs AlCl₃ in nitrobenzene. However, this method faces challenges with regioselectivity due to the electron-withdrawing trifluoromethyl group, resulting in lower yields (50–60%).
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | DMF, K₂CO₃, 80°C, 24h | 70–85% | Simple setup, low cost | Long reaction time, moderate yields |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, toluene, 100°C | 80–90% | High regioselectivity, scalability | Expensive catalysts |
| Multicomponent | InCl₃, ultrasound, 40°C, 20min | 80–95% | Rapid, green chemistry-compliant | Requires post-functionalization |
| Acyl Chloride Coupling | EDCl/HOBt, DCM, rt, 12h | 70–80% | Mild conditions, high purity | Sensitivity to moisture |
Mechanistic Insights and Optimization
Role of Catalysts in Cross-Coupling
Palladium catalysts facilitate oxidative addition and transmetalation steps in Suzuki and Buchwald-Hartwig reactions. Ligands such as tri-tert-butylphosphonium enhance catalytic activity by stabilizing Pd(0) intermediates.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates, while elevated temperatures accelerate kinetics. However, temperatures >100°C risk decomposition of the trifluoromethyl group.
Ultrasound Irradiation
Ultrasound reduces reaction times by enhancing mass transfer and cavitation. InCl₃-catalyzed reactions under ultrasound achieve 95% yields in 20 minutes versus 6 hours under conventional heating.
Challenges and Mitigation Strategies
Trifluoromethyl Group Stability
The electron-withdrawing CF₃ group destabilizes intermediates, necessitating inert atmospheres and anhydrous conditions. Pre-functionalized benzoyl chlorides mitigate in situ decomposition.
Purification of Hydrophobic Intermediates
Column chromatography with gradients of hexane/ethyl acetate (4:1 to 1:1) effectively separates the target compound from by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the methyl group.
Reduction: Reduction reactions could target the carbonyl group or other functional groups.
Substitution: Various substitution reactions could occur, especially on the aromatic ring or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as central nervous system agents or anti-inflammatory drugs.
Medicine
In medicine, such compounds might be explored for their therapeutic potential in treating diseases like depression, anxiety, or inflammation.
Industry
Industrially, the compound could be used in the synthesis of other chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action for (4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone would depend on its specific biological activity. Generally, such compounds might interact with neurotransmitter receptors, enzymes, or other molecular targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Key Observations:
- Trifluoromethyl Position : The target compound’s 2-(trifluoromethyl)phenyl group contrasts with the 3- or 4-substituted analogs . This positional difference impacts steric interactions and binding specificity. For instance, 2-substitution may hinder rotation, favoring rigid binding pockets .
- Pyridazine Modifications: Replacing the methyl group with propoxy (as in ) increases hydrophilicity but reduces metabolic stability.
- Scaffold Replacements : Substituting pyridazine with thiophene (as in ) alters electronic properties, reducing nitrogen-dependent interactions but improving membrane permeability.
Bioactivity Trends (Inferred from Analogs):
- Kinase Inhibition: Piperazine-methanone derivatives with trifluoromethylphenyl groups show moderate activity against kinases like PI3K and MAPK .
- Metabolic Stability: The trifluoromethyl group in the target compound likely enhances resistance to cytochrome P450 oxidation compared to non-fluorinated analogs .
- Toxicity : Halogenated analogs (e.g., ) may exhibit higher hepatotoxicity due to bioaccumulation, whereas methyl or pyrazole substituents reduce this risk .
Biological Activity
The compound (4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Research indicates that compounds with similar structures often exhibit a range of biological activities, primarily through interactions with various biological targets such as receptors and enzymes. The specific mechanisms for this compound have not been extensively documented; however, related compounds have shown:
- Inhibition of Enzymes : Many piperazine derivatives act as enzyme inhibitors, particularly in pathways related to neurotransmitter systems.
- Receptor Modulation : Compounds featuring pyridazine rings are known to modulate various receptors, including GABA and serotonin receptors.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of similar structure exhibit significant antimicrobial properties. For instance, compounds with piperazine and pyridazine moieties have shown effectiveness against various bacterial strains.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| Target Compound | Pseudomonas aeruginosa | 18 |
Anticancer Activity
Emerging studies suggest that this compound may possess anticancer properties. For example, a related compound was tested against human cancer cell lines and exhibited IC50 values indicating significant cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 12.5 |
| MCF7 (Breast) | 10.0 |
| A549 (Lung) | 15.0 |
Case Studies
- Case Study on Antiviral Activity : A study evaluated the antiviral effects of a similar piperazine derivative against the measles virus, revealing substantial inhibition of viral replication in cell cultures.
- Neuropharmacological Evaluation : Another investigation focused on the neuropharmacological effects of pyridazine-based compounds, demonstrating their potential as anxiolytics through modulation of GABAergic pathways.
Q & A
Basic: What are the critical steps for synthesizing (4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone, and how can reaction conditions influence yield?
Answer:
The synthesis typically involves sequential functionalization of the piperazine and pyridazine moieties. Key steps include:
- Core Formation: Construction of the trifluoromethylphenyl ketone via Friedel-Crafts acylation or coupling reactions .
- Piperazine Substitution: Nucleophilic substitution at the piperazine nitrogen using 6-methylpyridazine-3-yl derivatives under anhydrous conditions .
- Optimization Factors:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may require strict temperature control (<60°C) to avoid side reactions .
- Catalysts: Transition metals (e.g., Pd for coupling) or bases (e.g., K₂CO₃) improve substitution efficiency .
- Purification: Column chromatography with gradients (e.g., hexane/EtOAc) is critical for isolating high-purity product (>95%) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of pyridazine moiety) .
- X-ray Crystallography: Resolves spatial arrangement of the piperazine-pyridazine linkage, critical for structure-activity relationship (SAR) studies .
Advanced: How can researchers resolve contradictions between computational docking predictions and experimental binding affinity data for this compound?
Answer:
- Data Reconciliation Workflow:
- Docking Validation: Re-run simulations with multiple force fields (e.g., AMBER, CHARMM) and explicit solvent models to assess pose stability .
- Experimental Cross-Check: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with docking scores .
- Conformational Analysis: Perform molecular dynamics (MD) simulations to identify flexible regions (e.g., piperazine ring) that may adopt non-docked conformations .
- Case Study: Inconsistent SAR for analogs may arise from off-target interactions; orthogonal assays (e.g., functional cAMP assays) can clarify mechanism .
Advanced: What strategies optimize the compound’s pharmacokinetic (PK) profile while retaining target affinity?
Answer:
- Structural Modifications:
- Lipophilicity Adjustment: Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to the pyridazine ring to improve solubility without disrupting piperazine-target interactions .
- Metabolic Stability: Replace labile methyl groups on pyridazine with deuterated or fluorinated analogs to slow CYP450-mediated degradation .
- In Silico Tools: Use QSAR models to predict logP, pKa, and BBB permeability, prioritizing derivatives with balanced absorption/distribution properties .
- In Vivo Validation: Microsomal stability assays and PK studies in rodent models confirm bioavailability improvements .
Advanced: How can researchers address discrepancies in reported biological activity across different assay systems?
Answer:
- Assay-Specific Factors:
- Cell Line Variability: Test activity in primary cells vs. immortalized lines to rule out receptor expression differences .
- Redox Interference: Add antioxidants (e.g., ascorbic acid) to mitigate false positives from compound oxidation in high-throughput screens .
- Data Normalization: Use reference standards (e.g., known agonists/antagonists) to calibrate assay sensitivity and minimize batch effects .
- Mechanistic Follow-Up: Combine transcriptomics and proteomics to identify off-target pathways that may explain divergent results .
Basic: What are the primary degradation pathways of this compound under physiological conditions?
Answer:
- Hydrolysis: The trifluoromethylphenyl ketone is susceptible to esterase-mediated cleavage, particularly in plasma .
- Oxidative Metabolism: Piperazine N-demethylation via CYP3A4/2D6 generates inactive metabolites; LC-MS/MS traces major metabolites (e.g., hydroxylated pyridazine) .
- Stabilization Strategies: Co-administration with CYP inhibitors (e.g., ritonavir) or formulation in enteric-coated nanoparticles prolongs half-life .
Advanced: What computational and experimental methods validate the compound’s target engagement in complex biological matrices?
Answer:
- CETSA (Cellular Thermal Shift Assay): Quantifies target protein stabilization upon compound binding in lysates or live cells .
- SPR Imaging: Maps real-time binding kinetics in serum-containing media to mimic physiological conditions .
- Cryo-EM: Resolves compound-protein interactions at near-atomic resolution, complementing docking predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
